![molecular formula C14H16N4OS B2506920 2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde oxime CAS No. 477886-90-1](/img/structure/B2506920.png)
2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde oxime
Overview
Description
The compound “2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde oxime” is a complex organic molecule that contains a phenylpiperazine moiety and a thiazole ring, which are common structures in many biologically active compounds . Phenylpiperazine compounds are a large class of chemicals, some of which have the ability to cross the blood-brain barrier due to their small size and lipophilic nature . Thiazole is a heterocyclic compound that also appears in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely includes a phenylpiperazine attached to a thiazole ring via a two-carbon chain. The exact structure would need to be confirmed by techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For instance, it might be susceptible to hydrolysis, oxidation, photodegradation, isomerization, elimination, dehydration, and interaction with other substances .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Antimicrobial Activity
Oxime ethers have been found to exhibit antimicrobial activity . This makes them potentially useful in the development of new antibiotics and other antimicrobial agents.
Antifungal Activity
Some oxime ethers, such as oxiconazole, are used as antifungal drugs . They could be used in the treatment of various fungal infections.
Antidepressant Activity
Certain oxime ethers have been found to have antidepressant activity . This suggests potential applications in the treatment of depression and other mood disorders.
Anticancer Activity
Oxime ethers have been reported to have anticancer properties . They could be used in the development of new cancer treatments.
Herbicidal Activity
Oxime ethers have been described to have herbicidal activities . This suggests they could be used in the development of new herbicides.
Anti-Inflammatory Activity
Some oxime ethers have been found to have anti-inflammatory potential . This suggests they could be used in the treatment of conditions characterized by inflammation, such as arthritis .
Kinase Inhibition
Many oxime ethers are kinase inhibitors and have been shown to inhibit over 40 different kinases . This suggests potential applications in various areas of medicine, as kinases play key roles in many biological processes.
Generation of Nitric Oxide
Oximes can generate nitric oxide . This could have various applications, as nitric oxide plays a key role in many physiological and pathological processes.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(NZ)-N-[[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-16-11-13-10-15-14(20-13)18-8-6-17(7-9-18)12-4-2-1-3-5-12/h1-5,10-11,19H,6-9H2/b16-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPRVYBMAZDKEJ-WJDWOHSUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(S3)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(S3)/C=N\O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001328174 | |
Record name | (NZ)-N-[[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001328174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666341 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde oxime | |
CAS RN |
477886-90-1 | |
Record name | (NZ)-N-[[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001328174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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